molecular formula C22H25ClO5 B14481047 Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (+-)- CAS No. 71548-85-1

Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (+-)-

Cat. No.: B14481047
CAS No.: 71548-85-1
M. Wt: 404.9 g/mol
InChI Key: WMBAYYKQOITSQL-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a propanoic acid backbone with multiple functional groups, including a chlorophenyl group and a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- typically involves multiple steps. One common method includes the esterification of 2,2-dimethylpropanoic acid with an alcohol derivative of 4-((4-chlorophenyl)methyl)phenol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, the chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2,2-dimethyl-, (2-(4-phenoxy)-1-oxopropoxy)methyl ester: Lacks the chlorophenyl group, resulting in different chemical properties.

    Propanoic acid, 2,2-dimethyl-, (2-(4-((4-fluorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester: Contains a fluorophenyl group instead of a chlorophenyl group, leading to variations in reactivity and biological activity.

Uniqueness

The presence of the chlorophenyl group in propanoic acid, 2,2-dimethyl-, (2-(4-((4-chlorophenyl)methyl)phenoxy)-1-oxopropoxy)methyl ester, (±)- imparts unique chemical and biological properties. This group enhances the compound’s reactivity in substitution reactions and may also influence its interactions with biological targets, making it distinct from similar compounds.

Properties

CAS No.

71548-85-1

Molecular Formula

C22H25ClO5

Molecular Weight

404.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]phenoxy]propanoyloxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C22H25ClO5/c1-15(20(24)26-14-27-21(25)22(2,3)4)28-19-11-7-17(8-12-19)13-16-5-9-18(23)10-6-16/h5-12,15H,13-14H2,1-4H3

InChI Key

WMBAYYKQOITSQL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCOC(=O)C(C)(C)C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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